N-(4-Piperidin-1-yl-phenyl)-succinamic acid is an organic compound characterized by the presence of a piperidine ring attached to a phenyl group, which is further linked to a succinamic acid moiety. Its molecular formula is and it has a molecular weight of 276.33 g/mol. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural features that facilitate interactions with biological targets and other chemical entities .
Common reagents used in these reactions include sodium chlorite for oxidation, lithium aluminum hydride for reduction, and halogens such as bromine or chlorine for substitution reactions. The reaction conditions are typically optimized to enhance yield and selectivity .
N-(4-Piperidin-1-yl-phenyl)-succinamic acid has been investigated for its potential biological activities. Research indicates that it may act as a ligand in receptor binding studies, potentially modulating the activity of specific receptors or enzymes. The compound's structure allows it to mimic natural ligands, which could lead to various therapeutic effects, particularly in neurological disorders .
The synthesis of N-(4-Piperidin-1-yl-phenyl)-succinamic acid generally involves the reaction of 4-piperidinobenzaldehyde with succinic anhydride under reflux conditions in an organic solvent such as ethanol or acetonitrile. This process often requires a suitable catalyst to facilitate the reaction. For industrial-scale production, continuous flow reactors may be employed to enhance control over reaction conditions and improve yields while minimizing environmental impact through the use of benign solvents and catalysts .
N-(4-Piperidin-1-yl-phenyl)-succinamic acid has several notable applications:
Studies on N-(4-Piperidin-1-yl-phenyl)-succinamic acid have focused on its interactions with biological targets. Its ability to bind to receptors suggests potential roles in modulating biological pathways, which could lead to therapeutic applications. Further research is necessary to elucidate the specific mechanisms of action and the full range of biological effects this compound may exert .
Several compounds share structural similarities with N-(4-Piperidin-1-yl-phenyl)-succinamic acid. These include:
N-(4-Piperidin-1-yl-phenyl)-succinamic acid's uniqueness lies in its specific combination of the piperidine ring and the succinamic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure enhances its potential as a valuable compound for research and development across various scientific fields .
The compound is systematically identified as 4-oxo-4-(4-piperidin-1-ylanilino)butanoic acid. Its molecular formula is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol. The structure comprises:
Key substituents include the piperidine ring (a six-membered nitrogen-containing heterocycle) and the phenyl-anilino bridge, which contribute to its conformational flexibility and hydrogen-bonding capacity.
Crystallographic studies reveal a zwitterionic structure stabilized by intramolecular hydrogen bonding. The compound crystallizes with:
The piperidine ring adopts a chair conformation, while the phenyl group maintains planarity to maximize π-π stacking interactions. Co-crystallization with water or methanol has been observed, forming hydrogen-bonded networks that influence crystal packing.
| Parameter | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Carboxylic acid | Not observed (broad signal) | ~170–172 (C=O) |
| Amide N–H | ~7.5–8.5 (broad) | ~165–168 (C=O) |
| Piperidine ring | ~1.5–2.8 (multiplet) | ~25–55 (CH₂ groups) |
| Aromatic protons | ~6.5–7.5 (multiplet) | ~120–150 (aromatic carbons) |
Data inferred from structurally analogous compounds.
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 276.147 ([M + H]⁺), consistent with the calculated mass.
Density Functional Theory (DFT) calculations have been applied to succinic acid derivatives to predict:
While direct DFT data for this compound is limited, analogous systems demonstrate that computational methods accurately model hydrogen bonding and electronic properties critical to its stability.